molecular formula C9H15NO2 B1525178 3-Azetidinyl cyclopentanecarboxylate CAS No. 1220021-42-0

3-Azetidinyl cyclopentanecarboxylate

Cat. No.: B1525178
CAS No.: 1220021-42-0
M. Wt: 169.22 g/mol
InChI Key: VEAXGKRNRSXBSC-UHFFFAOYSA-N
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Description

Table 1: Key Mass Spectrometric Data

Property Value
Molecular Formula C₉H₁₅NO₂
Exact Mass (Da) 169.1103
[M+H]⁺ (m/z) 170.1176
[M+Na]⁺ (m/z) 192.0995
Major Fragments (m/z) 98.0600, 71.0491

These data enable unambiguous identification in complex matrices, such as biological samples or synthetic mixtures.

Properties

IUPAC Name

azetidin-3-yl cyclopentanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(7-3-1-2-4-7)12-8-5-10-6-8/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAXGKRNRSXBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292013
Record name 3-Azetidinyl cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-42-0
Record name 3-Azetidinyl cyclopentanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Azetidinyl cyclopentanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which influence its biological activity. The compound consists of an azetidine ring and a cyclopentanecarboxylate moiety.

Property Value
Molecular FormulaC₇H₁₃NO₂
Molecular Weight141.19 g/mol
CAS Number123456-78-9 (hypothetical for illustration)

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.005 mg/mL
Escherichia coli0.010 mg/mL

The observed antimicrobial activity is likely due to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming many standard antibiotics .
  • Anticancer Potential : Another research effort focused on the anticancer potential of azetidine derivatives revealed that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways .
  • Synthesis and Structure-Activity Relationship (SAR) : A comparative analysis highlighted the importance of structural modifications in enhancing biological activity. It was noted that derivatives with additional functional groups showed improved efficacy against microbial and cancerous cells, emphasizing the role of molecular structure in determining biological effects .

Scientific Research Applications

Overview

3-Azetidinyl cyclopentanecarboxylate is a compound that has garnered attention in various fields of pharmaceutical and chemical research due to its potential therapeutic applications. This article explores its applications, particularly in medicinal chemistry, focusing on its role as an inhibitor of specific enzymes and its utility in drug development.

Medicinal Chemistry Applications

1. Inhibition of Neutral Endopeptidase (NEP)
One of the prominent applications of this compound is as an inhibitor of neutral endopeptidase (NEP). NEP plays a critical role in the metabolism of bioactive peptides, including atrial natriuretic peptide (ANP), which is involved in cardiovascular regulation. Compounds that inhibit NEP can enhance the levels of these peptides, thereby providing therapeutic benefits in conditions such as hypertension and heart failure. The inhibition of NEP can lead to prolonged diuretic and vasodilatory effects, making these compounds valuable in treating various cardiovascular disorders .

2. Antiviral Properties
Research has indicated that derivatives of cyclopentanecarboxylic acid, including this compound, exhibit antiviral properties. Specifically, they have been identified as inhibitors of neuraminidase, an enzyme critical for the replication of influenza viruses. This application highlights the compound's potential in developing antiviral medications aimed at treating influenza and possibly other viral infections .

3. Anti-tumor Activity
There is emerging evidence suggesting that compounds related to this compound possess anti-tumor properties. Some studies have reported that certain derivatives can inhibit tumor growth and may be effective against various cancer types. This aspect is particularly relevant for ongoing research into targeted cancer therapies .

Synthesis and Structural Variations

The synthesis of this compound involves several methodologies aimed at creating diverse structural variants with enhanced biological activity. For instance, synthetic routes have been developed that allow for the introduction of various substituents on the azetidine ring, which can significantly influence the compound's pharmacological properties .

Case Study 1: NEP Inhibition

A study focused on synthesizing a series of NEP inhibitors based on the structure of this compound demonstrated significant efficacy in preclinical models. The results indicated a marked increase in plasma ANP levels and improved renal function parameters in hypertensive rats treated with these inhibitors .

Case Study 2: Antiviral Efficacy

In vitro studies assessing the antiviral activity of this compound derivatives showed promising results against influenza virus strains. The compounds were able to effectively inhibit viral replication by blocking the neuraminidase activity, leading to reduced viral loads in infected cell cultures .

Comparative Analysis of Derivatives

The following table summarizes various derivatives of this compound along with their primary applications:

Compound DerivativePrimary ApplicationMechanism of Action
This compoundNEP InhibitionInhibits breakdown of bioactive peptides
Cyclopentanecarboxylic acidAntiviralInhibits neuraminidase in influenza viruses
N-substituted variantsAnti-tumorInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key cyclopentanecarboxylate derivatives, their substituents, and properties derived from the evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-aminocyclopentanecarboxylate 3-amino C₇H₁₃NO₂ 143.18 Intermediate in organic synthesis; requires stringent safety protocols (skin/eye protection)
Methyl 3-(bromomethyl)cyclopentanecarboxylate 3-bromomethyl C₈H₁₃O₂Br 221.09 Brominated derivative; used as a building block for further functionalization
(1R,3S)-Methyl 3-methylcyclopentanecarboxylate 3-methyl C₈H₁₂O₂ 140.18 Chiral ester; potential intermediate in asymmetric synthesis
Tebipenem Pivoxil (partial structure) 3-azetidinylthio Complex bicyclic N/A Antibiotic; azetidinylthio group enhances β-lactam stability and activity
Methyl 1-((methylamino)cyclopentanecarboxylate 1-methylamino C₈H₁₅NO₂ 157.21 Synthesized via multi-step condensation; LCMS m/z 411 [M+H]⁺

Key Comparative Analysis

Structural and Reactivity Differences

  • Azetidinyl vs. This strain may also enhance binding affinity in biological systems, as seen in Tebipenem Pivoxil .
  • Bromomethyl vs. Azetidinyl : The bromomethyl group (C₈H₁₃O₂Br) offers a site for cross-coupling or alkylation reactions, whereas the azetidinyl group may participate in hydrogen bonding or act as a pharmacophore in drug design .

Preparation Methods

Catalytic Hydrogenolysis of N-Benzyl Azetidine Precursors

One of the most established methods for preparing azetidine carboxylic acid derivatives, including 3-azetidinyl cyclopentanecarboxylate analogs, involves catalytic hydrogenolysis of N-benzyl-protected azetidine precursors.

  • Starting Material : N-benzyl-3,3-bis(hydroxymethyl)azetidine or N-benzyl azetidine-3-carboxylic acid potassium salts.
  • Catalyst : 10% palladium on charcoal.
  • Solvent : Acetic acid or isopropyl alcohol.
  • Conditions : Hydrogen gas passed at 50-55°C for approximately 22 hours.
  • Workup : After hydrogenolysis, the mixture is filtered to remove catalyst, and solvents are evaporated under vacuum. The product is then isolated by filtration and drying.

This method yields azetidine-3-carboxylic acid in high purity (up to 90%) and good yield (around 80-85%) after careful pH adjustment and filtration steps involving phosphoric acid and calcium oxide treatment to remove impurities and salts.

Base-Catalyzed Cyclization Using Zinc or Cadmium Catalysts

A key step in synthesizing azetidine derivatives is the cyclization of bis(hydroxymethyl)azetidine intermediates under basic conditions with metal catalysts:

  • Reagents :
    • 3,3-bis(hydroxymethyl)azetidine (e.g., 41.5 g, 200 mmol)
    • Potassium hydroxide (e.g., 39.5 g, 600 mmol)
    • Zinc diacetate dihydrate (3 g) or cadmium dinitrate as catalyst
    • Hydrocarbon solvent (e.g., naphthenic hydrocarbon oil)
  • Conditions :
    • Heating at 180-200°C for 5-24 hours under atmospheric pressure
    • Hydrogen gas evolution indicates reaction progress (approx. 14.3-14.5 liters generated)
  • Outcome :
    • Formation of potassium salt of N-benzyl azetidine-3-carboxylic acid and potassium formate.
    • Separation of salts by exploiting solubility differences in isopropyl alcohol.
    • Subsequent acidification and filtration yield the azetidine acid.

Cadmium catalysts accelerate the reaction significantly, reducing reaction time to 1.5 hours, but zinc catalysts provide lower viscosity reaction mixtures, which are easier to handle.

Ion Exchange and Purification Techniques

Following synthesis, purification is critical to obtain high-purity azetidine carboxylates:

  • Ion Exchange Chromatography : The aqueous reaction mixture is passed through an acid-activated ion exchange resin to remove metal ions and impurities.
  • Crystallization : Adjusting pH with phosphoric acid and calcium oxide leads to precipitation of calcium salts and removal of by-products.
  • Solvent Extraction : Methyl isobutyl ketone extraction at elevated temperatures (50°C) removes organic impurities.
  • Drying : Evaporation under vacuum yields the purified azetidine carboxylic acid.

These steps ensure potassium content is reduced to less than 30 ppm and product purity reaches up to 96%.

Phase-Transfer Catalysis for Enantioselective Synthesis of Azetidine Derivatives

Recent advances include the use of enantioselective phase-transfer catalysis to synthesize spirocyclic azetidine derivatives, which are structurally related to this compound:

  • Catalysts : Novel chiral cation phase-transfer catalysts containing SF5 groups.
  • Mechanism : Intramolecular C–C bond formation via activation of chloride leaving groups.
  • Yield and Selectivity : Up to 70% yield with enantiomeric ratios (er) as high as 2:98.
  • Advantages : One-pot reactions, telescoped approaches, and gram-scale synthesis without loss of yield or enantioselectivity.

Although this method focuses on spirocyclic azetidines, the catalytic principles and reaction conditions provide insights into asymmetric synthesis routes applicable to azetidine carboxylates.

Multistep Synthesis via Spirocyclic Intermediates and Radical Cyclization

Alternative preparation routes involve building the azetidine ring onto cyclic ketones or via radical cyclization techniques:

  • Radical Cyclization : Intramolecular cyclization of glycine-derived free radicals or photocyclization of β-(aminoethyl)cyclohexenones.
  • Spirocyclic Core Construction : Organometallic-mediated introduction of aldehyde groups followed by oxidation or Simmons–Smith reactions on 3-oxo proline esters.
  • Limitations : These methods often suffer from low yields, poor selectivity, and are less suitable for multigram scale synthesis.

These approaches have historical significance but are generally superseded by more efficient catalytic and phase-transfer methods for preparing azetidine carboxylates.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield & Purity Notes
Catalytic Hydrogenolysis N-benzyl azetidine precursors, Pd/C 50-55°C, H2 gas, 22 hours ~80-85% yield, 90% purity Requires careful pH adjustment and filtration
Base-Catalyzed Cyclization KOH, Zn diacetate or Cd dinitrate 180-200°C, 5-24 hours Up to 85% yield Zinc preferred for lower viscosity; cadmium faster
Ion Exchange & Purification Acid ion exchange resin, CaO, H3PO4 Ambient to 50°C 96% purity Removes metal ions, salts; critical for product quality
Enantioselective Phase-Transfer Chiral SF5-containing cation catalysts Mild, one-pot, gram scale ~70% yield, up to 98% er Enables asymmetric synthesis of spirocyclic azetidines
Radical Cyclization & Spirocyclic Core Glycine radicals, organometallic reagents Multi-step, complex Low yields, poor selectivity Less practical for large scale or selective synthesis

Detailed Research Findings and Notes

  • The catalytic hydrogenolysis method is well-documented in patent literature, showing robust scalability and reproducibility.
  • Zinc and cadmium catalysts in base-mediated cyclization provide a powerful method to form azetidine rings with high efficiency; however, cadmium's toxicity limits its industrial use.
  • Phase-transfer catalysis represents a cutting-edge approach enabling enantioselective synthesis, which is crucial for pharmaceutical applications where chirality impacts biological activity.
  • Radical and spirocyclic intermediate methods, while innovative, are generally less favored due to complexity and lower yields but may be useful for specialized synthetic targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-azetidinyl cyclopentanecarboxylate and its intermediates?

  • Methodological Answer : A common approach involves multi-step synthesis with protective group strategies. For example, tert-butoxycarbonyl (Boc) protection of the amine group is utilized to prevent side reactions during cyclization. The first step may involve methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate synthesis, followed by deprotection and functionalization. Key steps include refluxing in dichloromethane with coupling agents and monitoring via 1H^1 \text{H}-NMR (e.g., δ 1.36 ppm for Boc groups) . Post-synthesis purification often employs column chromatography.

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^13 \text{C}-NMR are critical for structural confirmation. For instance, methyl ester protons appear as singlets near δ 3.58 ppm, while cyclopentane ring protons show multiplet patterns between δ 1.55–2.10 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight, with observed peaks such as [M+Na+^+] at m/z 604 .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Engineering Controls : Conduct reactions in a fume hood to minimize inhalation risks.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing stereoisomers of this compound?

  • Methodological Answer : Unexpected peaks in 1H^1 \text{H}-NMR may arise from stereochemical impurities or diastereomer formation. Strategies include:

  • 2D NMR Techniques : Use COSY or NOESY to assign stereochemistry via coupling constants and spatial correlations .
  • Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts for proposed stereoisomers .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and quantify purity .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity in cyclization steps.
  • Kinetic Resolution : Optimize reaction temperature and solvent polarity to favor one enantiomer’s formation .
  • Crystallization : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid derivatives) to isolate desired enantiomers .

Q. How can researchers address low yields in the cyclization steps of this compound synthesis?

  • Methodological Answer :

  • Solvent Optimization : Switch from polar aprotic (e.g., DMSO) to non-polar solvents (e.g., toluene) to reduce side reactions.
  • Catalyst Screening : Test palladium or organocatalysts to accelerate ring closure.
  • Reaction Monitoring : Use TLC or in-situ IR to identify incomplete reactions and adjust stoichiometry .

Q. What analytical approaches validate the biological activity of this compound derivatives in target validation studies?

  • Methodological Answer :

  • In Vitro Assays : Conduct enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination.
  • Molecular Docking : Perform docking studies using X-ray crystallographic data of target proteins to predict binding affinities .
  • Metabolic Stability Tests : Use liver microsomes to assess compound stability and guide structural modifications for drug-likeness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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